2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that likely contains a benzimidazole group and a pyridinyl group linked by a thioether bond, with an acetamide group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .Molecular Structure Analysis
The molecular structure likely involves a benzimidazole group and a pyridinyl group linked by a thioether bond, with an acetamide group attached .Scientific Research Applications
Antitumor Activity
This compound has shown promise as an antitumor agent. Researchers have designed and synthesized novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, including this compound, for their antitumor properties . Key findings include:
Microtubule Assembly Inhibition
These compounds effectively inhibit microtubule assembly formation in DU-145 cells, as evidenced by tubulin polymerization assay and immunofluorescence analysis .
Functional Molecules and Imidazoles
Imidazoles, including this compound, play a crucial role in functional molecules used across various applications. Recent advances in the synthesis of substituted imidazoles highlight their importance .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization, effectively preventing the formation of microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the microtubule dynamics which is a critical component of the cell cycle . This can lead to cell cycle arrest at the G2/M phase and trigger apoptosis, the programmed cell death . The compound’s antiproliferative activity has been observed in various human cancer cell lines .
Result of Action
The compound’s action results in considerable cytotoxicity in selected human cancer cell lines, with IC50 values ranging from 0.54 to 31.86 μM . It has shown significant activity against the human prostate cancer cell line DU-145 . The apoptosis-inducing ability of this compound was confirmed by various assays .
properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-18-9-8-13(22)11-17(18)24-19(27)12-29-21-14(5-4-10-23-21)20-25-15-6-2-3-7-16(15)26-20/h2-11H,12H2,1H3,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYEDQDYCSOSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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